4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is an organic compound classified under the oxadiazole family, which consists of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound's structure incorporates a fluorophenyl group, which contributes to its unique chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in medicinal chemistry and materials science due to their ability to interact with various biological targets.
The synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. A common synthetic route includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Typically, heating under reflux conditions is used to ensure complete conversion of reactants into the desired product. The purification of the final compound can be achieved through recrystallization or chromatography techniques.
The molecular formula of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is , with a molecular weight of approximately 179.15 g/mol. The structure features:
The canonical SMILES representation is C1=CC(=C(C=C1)F)C2=NOC(=N2)N
.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₆FN₃O |
Molecular Weight | 179.15 g/mol |
CAS Number | Not specified |
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various amine derivatives.
The mechanism of action for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. Research indicates that such interactions can influence pathways related to cell signaling and metabolic processes.
Key physical properties of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine include:
Chemical properties include stability under normal laboratory conditions but may vary depending on exposure to light or moisture. The compound exhibits reactivity typical of amines and oxadiazoles, allowing for further derivatization.
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine has several scientific applications:
1,2,5-Oxadiazoles (furazans) are nitrogen- and oxygen-containing heterocycles characterized by a five-membered ring structure with adjacent oxygen and nitrogen atoms. This configuration confers high chemical stability, planarity, and significant dipole moments (~3.9 Debye), enabling robust interactions with biological targets through π-stacking, hydrogen bonding, and dipole-dipole forces [7]. As bioisosteres, 1,2,5-oxadiazoles effectively replace ester or amide functionalities while resisting enzymatic hydrolysis—a critical advantage in drug design. For example, the amide bond in N-(4-(3-fluorophenyl)-1,2,5-oxadiazol-3-yl) derivatives mimics traditional peptide bonds but exhibits enhanced metabolic stability [4] [7].
The 3-amino substituent in 4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine serves as a versatile pharmacophore anchor, facilitating hydrogen bonding with residues in enzymatic pockets. Molecular docking studies of analogous 1,2,5-oxadiazole-3-amines confirm their binding to topoisomerase I via interactions with ASP533 and THR718 residues, explaining their antiproliferative effects in cancer cells [1] [5]. Structurally, the electron-withdrawing nature of the furazan ring lowers the pKa of the 3-amino group, enhancing its hydrogen-bond-donating capacity—a property leveraged in kinase and topoisomerase inhibitors [6] [9].
Table 1: Bioisosteric Applications of 1,2,5-Oxadiazole Motifs
Bioisostere Replaced | Example Compound | Advantage | |
---|---|---|---|
Amide bond | N-(4-phenyl-1,2,5-oxadiazol-3-yl)heptanamide | Enhanced hydrolytic stability | |
Ester group | 1,2,5-oxadiazole carboxylate | Improved membrane permeability | |
Nitro group (in prodrugs) | 1,2,5-oxadiazole N-oxide | Tunable reduction potential for hypoxia targeting | [9] |
Fluorine incorporation into aromatic systems profoundly influences drug disposition and target engagement. In 4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine, the meta-fluorine atom alters electron distribution, enhancing ring lipophilicity (π = +0.14) without steric perturbation. This modification boosts cell membrane penetration, as evidenced by 20–30% higher cellular uptake in fluorinated analogs compared to non-fluorinated counterparts in HCT-116 colorectal carcinoma models [1] [5].
Fluorine’s electronegativity also modulates binding affinity. The C–F bond’s dipole moment (~1.4 D) engages in orthogonal interactions with protein backbone carbonyls or cationic residues. In topoisomerase I inhibition assays, 3-fluorophenyl derivatives exhibit IC₅₀ values of 1.2–4.3 μM, outperforming chloro- or methyl-substituted analogs by 2-fold, attributed to fluorine-specific contacts with HIS632 and LYS587 [1] [9]. Pharmacokinetically, fluorine retards oxidative metabolism; microsomal stability assays show 85% parent compound retention after 60 minutes for fluorinated derivatives versus <50% for non-halogenated analogs [5].
Table 2: Impact of Fluorine Substitution on Compound Properties
Property | Non-Fluorinated Analog | 3-Fluorophenyl Derivative | Change | |
---|---|---|---|---|
Lipophilicity (log P) | 2.1 | 2.4 | +0.3 | |
Topo I IC₅₀ (μM) | 8.7 | 3.5 | 2.5-fold decrease | |
Microsomal Stability (%) | 48 | 85 | +37% | [1] [5] [9] |
1,2,5-Oxadiazoles emerged in medicinal chemistry during the 1960s as thermally stable scaffolds for energetic materials, but their biomedical potential was unlocked in the 1990s with the discovery of hypoxia-targeting N-oxides [9]. Early candidates like tirapazamine analogs utilized the 1,2,5-oxadiazole N-oxide motif as bioreductive prodrugs, though clinical utility was limited by poor selectivity [9]. The 2000s witnessed diversification into kinase modulators and antibiotics, exemplified by atrasentan (an endothelin antagonist) and raltegravir (HIV integrase inhibitor), though the latter employs a 1,3,4-oxadiazole [7].
Recent innovations focus on functional group diversification. The synthesis of 3-amino-1,2,5-oxadiazoles via amidoxime cyclization (e.g., reacting 3-fluorobenzaldehyde with hydroxylamine, followed by acylation) enabled access to 4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine [5]. This compound class exhibits dual antiproliferative and topoisomerase-inhibitory activities, with IC₅₀ values of 9.5 μM (HCT-116) and 18.2 μM (HeLa), positioning it as a modern anticancer scaffold [1] [5]. Computational advances have accelerated optimization: large-scale docking of 155 million compounds into enzymatic sites identified oxadiazole-based leads with nanomolar affinities, underscoring the scaffold’s adaptability [10].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: